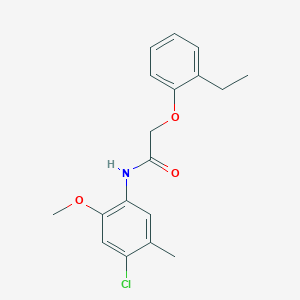
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethylphenoxy)acetamide is a useful research compound. Its molecular formula is C18H20ClNO3 and its molecular weight is 333.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethylphenoxy)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity based on various studies, highlighting its efficacy against different pathogens and cancer cell lines.
Chemical Structure
The compound can be characterized by its specific chemical structure, which includes:
- A chloro-substituted phenyl group.
- A methoxy group at the ortho position.
- An ethylphenoxy moiety linked through an acetamide functional group.
Biological Activity Overview
The biological activity of this compound has been assessed in several studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study screening various N-substituted phenyl-2-chloroacetamides found that halogenated derivatives were particularly effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA), while showing moderate activity against Gram-negative bacteria and fungi like Candida albicans .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |
|---|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | High | Low | Moderate |
| N-(4-fluorophenyl)-2-chloroacetamide | High | Low | Moderate |
| This compound | TBD | TBD | TBD |
Note: TBD indicates that specific data for this compound is not yet available.
Anticancer Activity
In vitro studies have also explored the anticancer potential of similar compounds. For example, derivatives of chloroacetamides have shown promise in inhibiting the growth of various cancer cell lines. The mechanism often involves interaction with cellular pathways that regulate apoptosis and proliferation .
The biological activity of this compound is hypothesized to stem from its ability to penetrate cell membranes effectively due to its lipophilic nature. The presence of halogen atoms and methoxy groups enhances the compound's interaction with lipid bilayers, facilitating better absorption into microbial cells or cancerous tissues .
Case Studies
- Antimicrobial Screening : A study involving twelve newly synthesized N-substituted phenyl-2-chloroacetamides demonstrated varying degrees of antimicrobial activity. The compounds were tested against common pathogens, confirming that structural modifications significantly influence efficacy .
- Cytotoxicity Assays : Another research effort focused on assessing the cytotoxic effects of chloroacetamides on cancer cell lines. Results indicated a dose-dependent response, suggesting potential for these compounds in cancer therapeutics .
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-4-13-7-5-6-8-16(13)23-11-18(21)20-15-9-12(2)14(19)10-17(15)22-3/h5-10H,4,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBUYXKJHDGPNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=C(C=C(C(=C2)C)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














